molecular formula C16H13FN2OS B2411513 N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide CAS No. 868370-98-3

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide

Cat. No.: B2411513
CAS No.: 868370-98-3
M. Wt: 300.35
InChI Key: LTPFSLDTCKAHNO-VLGSPTGOSA-N
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Description

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide: is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Properties

IUPAC Name

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-10-6-8-11(9-7-10)15(20)18-16-19(2)14-12(17)4-3-5-13(14)21-16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPFSLDTCKAHNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide typically involves the condensation of 4-fluoro-3-methylbenzothiazole with 4-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Material Science: It is used in the development of advanced materials with specific properties.

    Biological Research: The compound is used as a probe or marker in various biological assays.

    Industrial Applications: It is employed in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
  • N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
  • N-(4-methyl-1,3-benzothiazol-2-yl)-2-(1-pyrrolyl)acetamide

Uniqueness

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide is unique due to its specific substitution pattern on the benzothiazole ring, which imparts distinct chemical and biological properties. Its combination of a fluoro and methyl group on the benzothiazole ring and a methyl group on the benzamide moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Biological Activity

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is classified as a Schiff base, which is characterized by the presence of an imine functional group. Its molecular formula is C15H14FN3OSC_{15}H_{14}FN_3OS, and it features a benzothiazole moiety, which is often associated with various biological activities.

Antimicrobial Activity

Research indicates that Schiff bases derived from benzothiazole exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic processes.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Fluoro-3-methylbenzamideE. coli32 µg/mL
N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)S. aureus16 µg/mL
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines by disrupting microtubule dynamics and inhibiting tubulin polymerization.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human prostate cancer cells (DU145). The compound exhibited a GI50 value of 5.5 µM, indicating significant antiproliferative activity compared to standard chemotherapeutic agents.

The proposed mechanism for the biological activity of this compound involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed.
  • Interference with Microtubule Dynamics : Similar compounds have been shown to bind to the colchicine site on tubulin.

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity and interactions between this compound and target proteins. These studies suggest strong hydrogen bonding and hydrophobic interactions with active sites critical for enzymatic function.

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interactions
Acetylcholinesterase-8.5Hydrogen bonds with active site residues
Tubulin-9.0π-stacking interactions

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